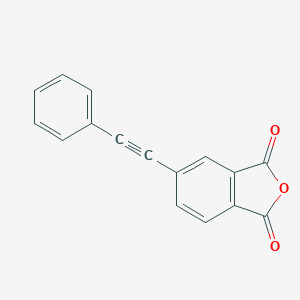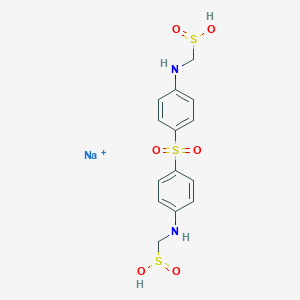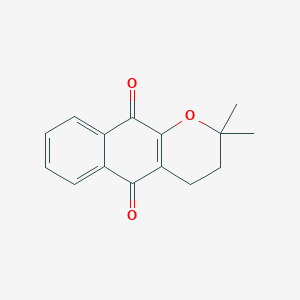
alpha-Lapachone
Overview
Description
Alpha-lapachone: is a naturally occurring naphthoquinone derivative found in the heartwood of the lapacho tree (Tabebuia avellanedae). This compound has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, and antiviral properties .
Mechanism of Action
Target of Action
Alpha-Lapachone primarily targets the Retinol-binding protein 3 . This protein plays a crucial role in the transport of retinol (vitamin A) from the liver storage sites to the peripheral tissues .
Mode of Action
The mechanisms of action underlying the observed effects of naphthoquinone derivatives like this compound are mainly due to their capacity to interact with topoisomerases and to generate semiquinone radicals and reactive oxygen species (ROS) inside the cell .
Biochemical Pathways
This compound interferes in several biochemical mechanisms of cells . It affects the functions of topoisomerases enzymes, which are crucial for DNA replication, transcription, and repair . It also generates semiquinone radicals and ROS, which can cause oxidative stress and damage to the cell .
Result of Action
This compound has been shown to have a wide range of pharmacological activities. It has been used in trials studying the treatment of cancer, carcinoma, advanced solid tumors, head and neck neoplasms, and squamous cell carcinoma . Its ability to generate ROS and interact with topoisomerases leads to cell death, particularly in cancer cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known that this compound is isomerized to beta-Lapachone in hydrochloric acid solution . This could potentially affect its stability and efficacy in the acidic environment of the stomach .
Biochemical Analysis
Biochemical Properties
Alpha-Lapachone interacts with various enzymes and proteins in biochemical reactions. It is known to interact with NAD(P)H:quinone oxidoreductase 1 (NQO1), a detoxifying enzyme . The reduction of this compound to hydroquinone occurs via NQO1 in the presence of NAD(P)H . The generated hydroquinone is unstable and autoxidises quickly, leading to a futile redox cycle .
Cellular Effects
This compound has shown to have significant effects on various types of cells. In cancer cells, it induces selective apoptosis . It also has anti-inflammatory effects, as it inhibits the expression of proinflammatory cytokines and upregulates the expressions of anti-inflammatory molecules such as IL-10 and heme oxygenase-1 (HO-1) .
Molecular Mechanism
The molecular mechanism of this compound involves its capacity to interact with topoisomerases and generate semiquinone radicals and reactive oxygen species (ROS) inside the cell . It is reduced by NQO1 to its hydroquinone, which is unstable and autoxidises quickly, leading to a futile redox cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, it has been shown that this compound induced cell death includes apoptosis-inducing factor (AIF) translocation from mitochondria to nuclei .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to have trypanocidal effects in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to interact with NQO1, a key enzyme in the pentose phosphate pathway . This suggests that pentose phosphate pathway-generated NADPH serves as a prominent electron source for NQO1-dependent reduction processes in cells .
Transport and Distribution
It is known that this compound can cross the plasma membrane of cells .
Subcellular Localization
Given its ability to cross the plasma membrane and its interactions with various intracellular enzymes, it is likely that this compound is distributed in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Alpha-lapachone can be synthesized through various methods. One common approach involves the cyclization of lapachol under acidic conditions. The reaction typically uses sulfuric acid as a catalyst and proceeds at elevated temperatures to yield this compound .
Industrial Production Methods: : Industrial production of this compound often involves the extraction of lapachol from the heartwood of the lapacho tree, followed by chemical modification to obtain the desired compound. The process includes purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: : Alpha-lapachone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction of this compound can yield hydroquinone derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones.
Scientific Research Applications
Alpha-lapachone has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other naphthoquinone derivatives.
Biology: Studied for its role in modulating cellular redox states and inducing apoptosis in cancer cells.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting cancer cells with high levels of NAD(P)H:quinone oxidoreductase 1 (NQO1).
Industry: Utilized in the development of antimicrobial coatings and as a natural dye.
Comparison with Similar Compounds
Similar Compounds
Beta-lapachone: Another naphthoquinone derivative with similar anticancer properties but differing in its redox cycling efficiency and molecular targets.
Dehydro-alpha-lapachone: A structurally related compound with enhanced antivascular activity.
Lapachol: The parent compound from which alpha-lapachone is derived, known for its antimicrobial and anticancer activities.
Uniqueness: : this compound is unique due to its selective toxicity towards cancer cells with high levels of NAD(P)H:quinone oxidoreductase 1 (NQO1), making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-15(2)8-7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18-15/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWHOPKRRBUSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=O)C3=CC=CC=C3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197020 | |
| Record name | alpha-Lapachone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4707-33-9 | |
| Record name | 3,4-Dihydro-2,2-dimethyl-2H-naphtho[2,3-b]pyran-5,10-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Lapachone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-Lapachone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Lapachone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-LAPACHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPE3AOX9QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



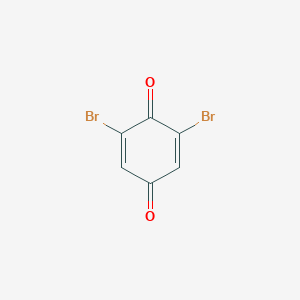
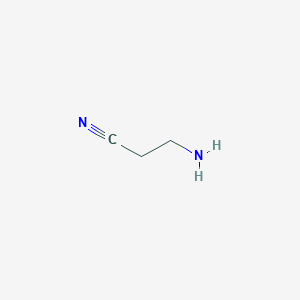
![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)
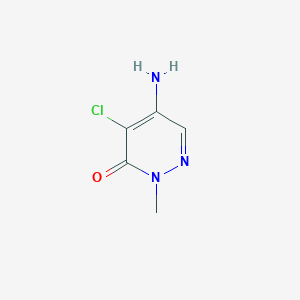
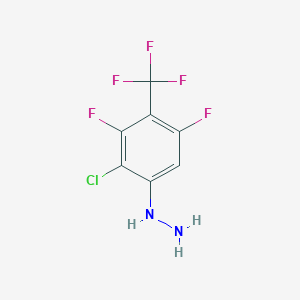
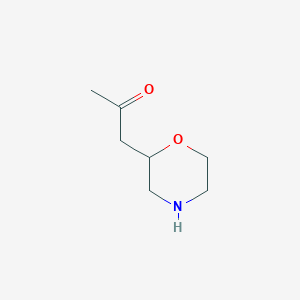
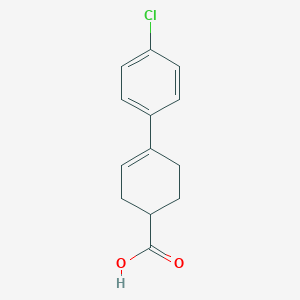
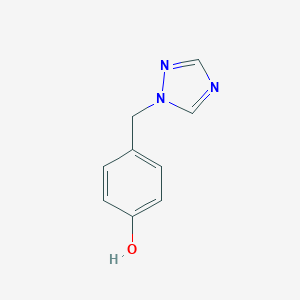
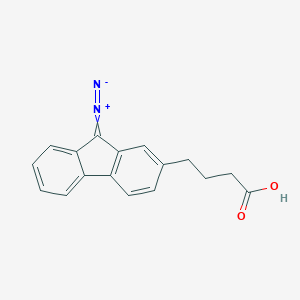
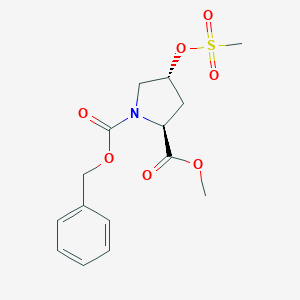
![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)
